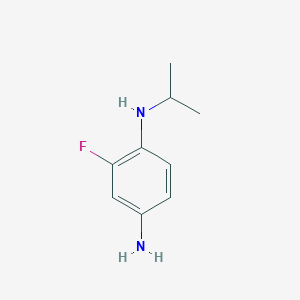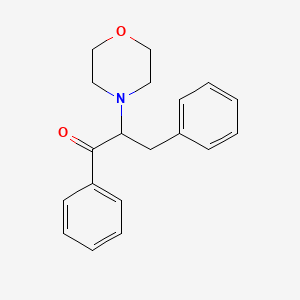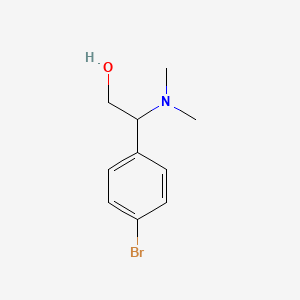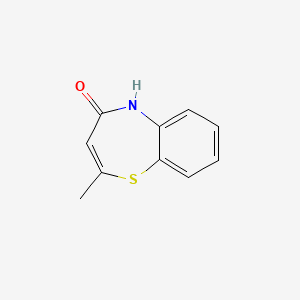
N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide typically involves the following steps:
Formation of the pyrazolidine ring: This can be achieved through the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the acetamidophenyl group: This step involves the acylation of the pyrazolidine ring with an acetamidophenyl derivative using reagents such as acetic anhydride or acetyl chloride.
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamidophenyl group can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-acetamidophenyl)-5-phenylpyrazolidine-3-carboxamide: Lacks the hydroxyl and methyl groups on the phenyl ring.
N-(4-acetamidophenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide: Lacks the methyl groups on the phenyl ring.
N-(4-acetamidophenyl)-5-(3,4-dimethylphenyl)pyrazolidine-3-carboxamide: Lacks the hydroxyl group on the phenyl ring.
Uniqueness
N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C20H24N4O3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c1-11-4-9-16(19(26)12(11)2)17-10-18(24-23-17)20(27)22-15-7-5-14(6-8-15)21-13(3)25/h4-9,17-18,23-24,26H,10H2,1-3H3,(H,21,25)(H,22,27) |
InChI-Schlüssel |
SBPMODXTIYAUHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2CC(NN2)C(=O)NC3=CC=C(C=C3)NC(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


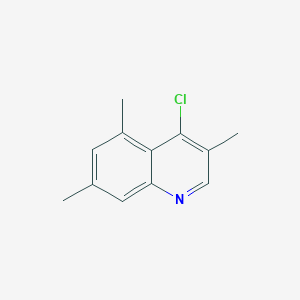
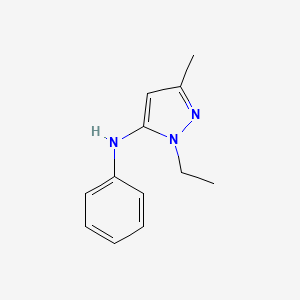
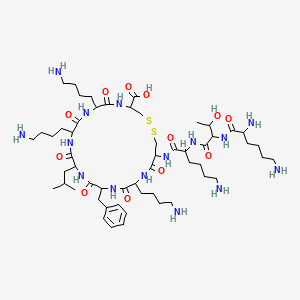
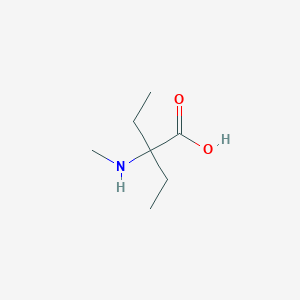
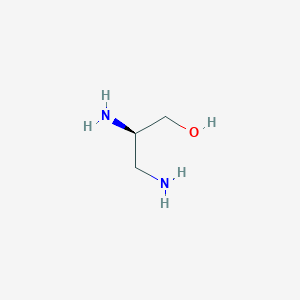
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
